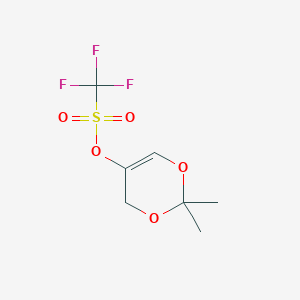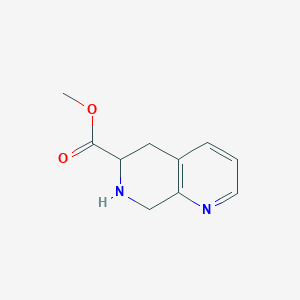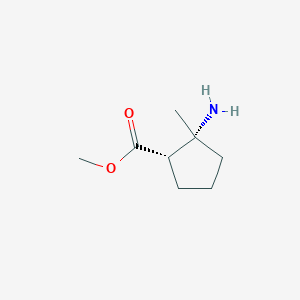![molecular formula C23H24N3.Cl<br>C23H24ClN3 B13972037 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride CAS No. 38936-33-3](/img/structure/B13972037.png)
3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride: is a chemical compound with the molecular formula C23H24ClN3 and a molecular weight of 377.91 g/mol . This compound is known for its unique structure, which includes an indolium core substituted with various functional groups, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with methyl-2-naphthylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indolium chloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide, cyanide, thiolate ions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indolium compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted indolium salts.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry .
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industrial applications, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in various coloring applications .
作用机制
The mechanism of action of 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential antimicrobial and anticancer agent .
相似化合物的比较
- 3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate
- 3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, phosphate
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
Comparison: Compared to these similar compounds, 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride is unique due to the presence of the naphthalenylhydrazono group. This functional group imparts distinct chemical and biological properties, such as enhanced fluorescence and specific interactions with biological molecules. These unique features make it particularly valuable in applications requiring high specificity and sensitivity .
属性
CAS 编号 |
38936-33-3 |
|---|---|
分子式 |
C23H24N3.Cl C23H24ClN3 |
分子量 |
377.9 g/mol |
IUPAC 名称 |
N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]naphthalen-2-amine;chloride |
InChI |
InChI=1S/C23H24N3.ClH/c1-23(2)20-11-7-8-12-21(20)25(3)22(23)16-24-26(4)19-14-13-17-9-5-6-10-18(17)15-19;/h5-16H,1-4H3;1H/q+1;/p-1 |
InChI 键 |
HRKCUHYONZGYJM-UHFFFAOYSA-M |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC4=CC=CC=C4C=C3)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


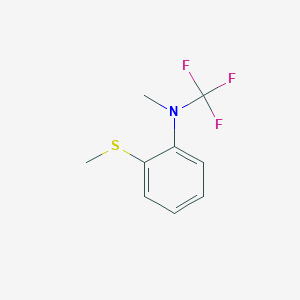
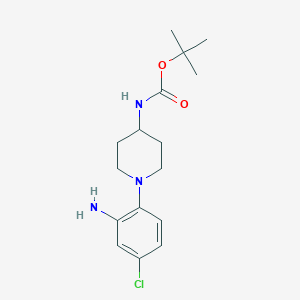
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
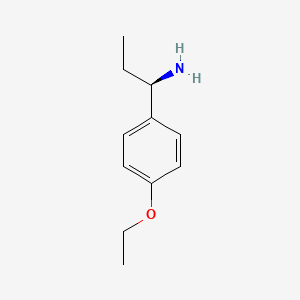
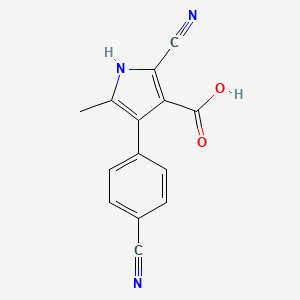

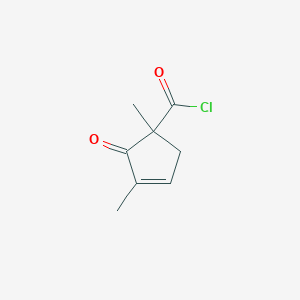
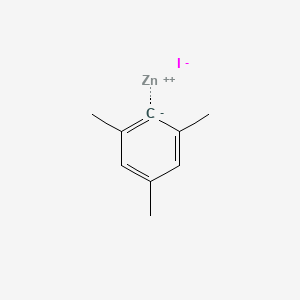
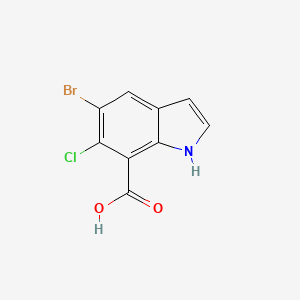
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
